tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C10H18N2O2·HCl It is a derivative of bicyclo[111]pentane, a highly strained and rigid bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Protection of the amino group: The amino group is protected using tert-butyl carbamate (Boc) to form the tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry:
Building block: Used as a building block in the synthesis of more complex molecules due to its unique bicyclic structure.
Biology:
Bioconjugation: Used in bioconjugation reactions to link biomolecules for various biological studies.
Medicine:
Drug development:
Industry:
Material science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate
- tert-Butyl N-(3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
Uniqueness: The uniqueness of tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride lies in its rigid bicyclic structure, which imparts unique chemical and physical properties. This makes it a valuable building block in synthetic chemistry and a potential candidate for various applications in biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-8(2,3)14-7(13)12-10-4-9(11,5-10)6-10;/h4-6,11H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRXEAFTXRCHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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